molecular formula C12H10N4O2S2 B11009918 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11009918
M. Wt: 306.4 g/mol
InChI Key: LPMSYFMGADNJGE-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of automated systems for reagent addition and temperature control is also common to ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its stability and reactivity make it suitable for various applications, including coatings and sensors.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of thiazole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-6-5-19-11(14-6)15-9(17)8-3-13-12-16(10(8)18)4-7(2)20-12/h3-5H,1-2H3,(H,14,15,17)

InChI Key

LPMSYFMGADNJGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=CS3)C

Origin of Product

United States

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